

Using 2-Chloro-3-(3-methylphenyl)quinoxaline as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 2-Chloro-3-(3-methylphenyl)quinoxaline

CAS No.: 77186-68-6

Cat. No.: B2751341

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Application Note: **2-Chloro-3-(3-methylphenyl)quinoxaline** as a Privileged Pharmaceutical Scaffold

Executive Summary

2-Chloro-3-(3-methylphenyl)quinoxaline (CAS: 77186-68-6) is a high-value heterocyclic building block used extensively in the discovery of bioactive small molecules. Belonging to the class of 2,3-disubstituted quinoxalines, this intermediate serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including Tyrosine Kinases (e.g., EGFR, VEGFR), PI3K, and GPCRs.

Its utility stems from the orthogonal reactivity of the quinoxaline core: the electrophilic C2-position (activated by the adjacent nitrogen and chlorine) allows for facile Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling, while the C3-aryl group provides essential hydrophobic interactions within protein binding pockets.

Technical Specifications & Safety

Parameter	Specification
IUPAC Name	2-Chloro-3-(3-methylphenyl)quinoxaline
CAS Number	77186-68-6
Molecular Formula	
Molecular Weight	254.71 g/mol
Appearance	Off-white to pale yellow solid
Solubility	High: DMSO, DCM, Chloroform, Ethyl Acetate. Low: Water, Hexanes.
Stability	Moisture sensitive (hydrolyzes to 2-hydroxy derivative). Store under inert gas at 2-8°C.

Handling Precautions:

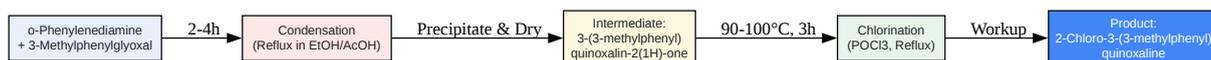
- Corrosive/Irritant: The C2-Cl bond is reactive; contact with skin or mucous membranes can cause irritation.
- Hydrolysis Risk: Avoid prolonged exposure to atmospheric moisture. Re-seal containers immediately under Nitrogen or Argon.

Synthetic Protocols

The synthesis of **2-Chloro-3-(3-methylphenyl)quinoxaline** is typically achieved via a two-step sequence: condensation of o-phenylenediamine with an

-keto aldehyde, followed by chlorination.

Workflow Visualization



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Figure 1: Two-step synthetic pathway for the generation of the target quinoxaline scaffold.

Step-by-Step Synthesis

Step 1: Formation of the Quinoxalinone Core^[1]

- Reagents: Dissolve o-phenylenediamine (1.0 equiv) in Ethanol (10 mL/g).
- Addition: Add 3-methylphenylglyoxal hydrate (1.0 equiv) dropwise. Note: If the glyoxal is unavailable, it can be generated in situ from 3-methylacetophenone via SeO₂ oxidation.
- Reaction: Heat to reflux for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane).
- Isolation: Cool to room temperature. The product, 3-(3-methylphenyl)quinoxalin-2(1H)-one, usually precipitates. Filter, wash with cold ethanol, and dry under vacuum.^[1]

Step 2: Chlorination (The Activation Step)

- Setup: Place the dried quinoxalinone intermediate (1.0 equiv) in a round-bottom flask.
- Reagent: Add Phosphorus Oxychloride () (5–10 equiv). Caution: POCl₃ is corrosive and releases HCl gas.
- Reaction: Reflux (approx. 105°C) for 2–4 hours until the solid completely dissolves and the solution turns clear/dark.
- Workup (Critical):
 - Cool the mixture.
 - Pour slowly onto crushed ice with vigorous stirring (Exothermic!).
 - Neutralize with saturated
or
to pH 7–8.
 - Extract with Dichloromethane (

).

- Dry over

and concentrate.

- Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc) to yield **2-Chloro-3-(3-methylphenyl)quinoxaline**.

Functionalization Protocols (Application)

This scaffold is primarily used to generate libraries of kinase inhibitors by displacing the chlorine atom.

Protocol A: Nucleophilic Aromatic Substitution () with Amines

Target: Synthesis of amino-quinoxalines (e.g., for PI3K/mTOR inhibition).

Mechanism: The electron-deficient pyrazine ring facilitates attack by nucleophiles at the C2 position.

- Reagents: Dissolve **2-Chloro-3-(3-methylphenyl)quinoxaline** (1.0 equiv) in DMSO or Acetonitrile.
- Nucleophile: Add the amine (e.g., N-methylpiperazine, morpholine, or substituted aniline) (1.2–1.5 equiv).
- Base: Add

or

(2.0 equiv) to scavenge HCl.
- Conditions:
 - Aliphatic Amines: Stir at Room Temperature or mild heat (40°C) for 2–6 hours.
 - Anilines: Requires higher temperature (Reflux in

-PrOH or DMSO at 100°C) or microwave irradiation (120°C, 20 min).

- Green Alternative: Use PEG-400 as a solvent/catalyst without additional base for higher yields and easier workup [4].

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 2,3-diarylquinoxalines (Bi-aryl systems).

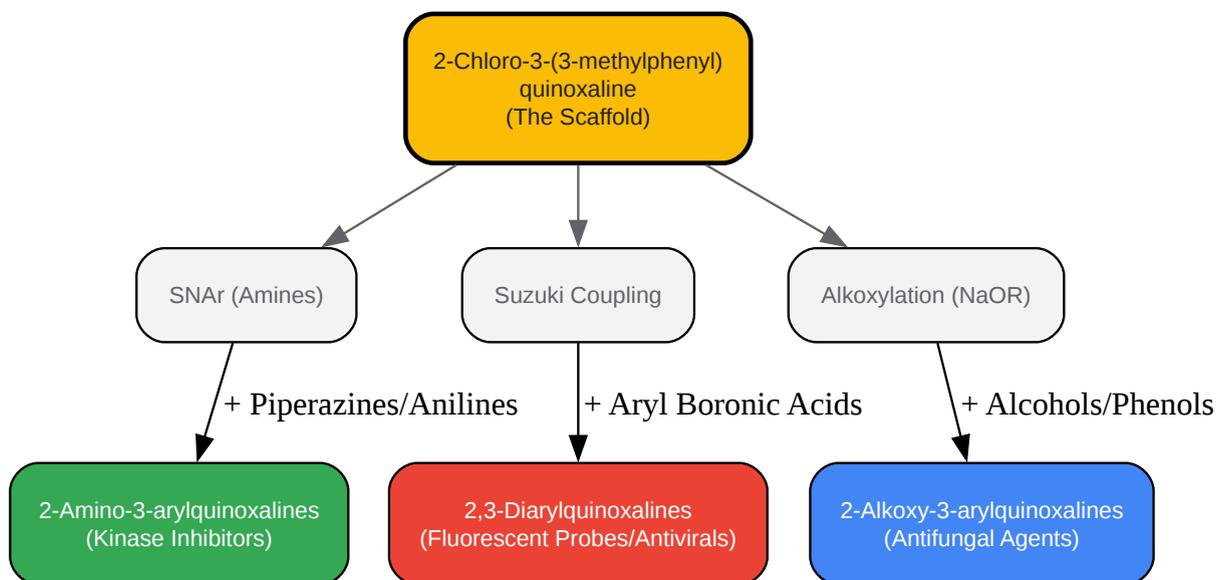
- Reagents: Combine scaffold (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).
- Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.
- Base:

or

(2.0 equiv).
- Reaction: Degas with Argon, then heat at 90°C for 12 hours.
- Result: Replacement of the C2-Cl with an aryl group, retaining the C3-(3-methylphenyl) moiety.

Strategic "Diversity Hub" Map

The following diagram illustrates how this single intermediate serves as a divergence point for multiple drug classes.



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Figure 2: Functionalization map demonstrating the versatility of the scaffold in medicinal chemistry.

References

- Sigma-Aldrich. Product Specification: **2-Chloro-3-(3-methylphenyl)quinoxaline** (CAS 77186-68-6). [2] [Link](#)
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Sources

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